BMS-986189

Immuno-oncology PD-1/PD-L1 checkpoint inhibition Macrocyclic peptide therapeutics

Clinically evaluated macrocyclic peptide with sub-nanomolar PD-L1 affinity (IC50 1.03 nM). Its 45-membered thioether-bridged architecture ensures stability in reducing tumor microenvironments, a key advantage over disulfide-cyclized analogs. Synthesized via a 28-fold yield-optimized process for batch consistency. Ideal for reproducible in vivo target engagement and cell-based pharmacodynamics studies. Not for human use.

Molecular Formula C91H131N21O21S
Molecular Weight 1887.2 g/mol
Cat. No. B12365895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986189
Molecular FormulaC91H131N21O21S
Molecular Weight1887.2 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC4=CN(C5=CC=CC=C54)CC(=O)O)CCN)CC6=CNC7=CC=CC=C76)O)CC(C)C)CN)CC(=O)N)C)C)CC8=CC=C(C=C8)O)C(=O)NCC(=O)N)CC(C)C
InChIInChI=1S/C91H131N21O21S/c1-11-13-23-70-84(126)100-61(34-49(3)4)81(123)106-68(79(121)97-43-75(95)116)47-134-48-76(117)98-64(36-52-27-29-55(113)30-28-52)87(129)107(8)51(7)78(120)102-66(40-74(94)115)89(131)111-33-19-26-71(111)85(127)105-67(41-93)83(125)103-63(35-50(5)6)90(132)112-45-56(114)39-73(112)86(128)101-62(37-53-42-96-59-22-17-15-20-57(53)59)82(124)99-60(31-32-92)80(122)104-65(88(130)109(10)72(24-14-12-2)91(133)108(70)9)38-54-44-110(46-77(118)119)69-25-18-16-21-58(54)69/h15-18,20-22,25,27-30,42,44,49-51,56,60-68,70-73,96,113-114H,11-14,19,23-24,26,31-41,43,45-48,92-93H2,1-10H3,(H2,94,115)(H2,95,116)(H,97,121)(H,98,117)(H,99,124)(H,100,126)(H,101,128)(H,102,120)(H,103,125)(H,104,122)(H,105,127)(H,106,123)(H,118,119)/t51-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-,73-/m0/s1
InChIKeyRHPNSCBSKKTHPG-UHADKVPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-986189 (Macrocyclic Peptide PD-1/PD-L1 Inhibitor) – Technical Baseline and Procurement Profile


The compound Ac(1)-Tyr-N(Me)Ala-Asn-Pro-Dap-Leu-Hyp-Trp-Dab-Trp(EtO2H)(EtO2H)-N(Me)Nle-N(Me)Nle-Leu-Cys(1)-Gly-NH2, commonly cataloged as BMS-986189 (CAS 1629665-96-8), is a 45-membered macrocyclic thioether peptide designed as an inhibitor of the programmed cell death 1 (PD-1) / programmed death-ligand 1 (PD-L1) immune checkpoint axis [1]. This peptidomimetic, with a molecular weight of 1887.2 g/mol and formula C91H131N21O21S, incorporates multiple non-canonical amino acids including N-methylated residues (N(Me)Ala, N(Me)Nle), hydroxyproline (Hyp), diaminopropionic acid (Dap), diaminobutyric acid (Dab), and a modified tryptophan (Trp(EtO2H)(EtO2H)), all constrained by a Tyr1-Cys15 thioether bridge that imparts conformational rigidity [2]. BMS-986189 exhibits potent in vitro binding to PD-L1 with a reported IC50 of 1.03 nM and has progressed to Phase I clinical evaluation (NCT02739373), underscoring its translational relevance beyond simple tool compound status [3][4].

Why Generic Substitution of BMS-986189 (Thioether Macrocyclic Peptide) is Scientifically Invalid


In contrast to linear or simple disulfide-cyclized peptides, BMS-986189's 45-membered macrocyclic architecture—stabilized by a Tyr1-Cys15 thioether bridge—enforces a specific bioactive conformation required for high-affinity PD-L1 engagement [1]. This topology is synthetically challenging; the scalable manufacture of BMS-986189 required a 28-fold yield improvement over initial solid-phase peptide synthesis (SPPS) protocols, demonstrating that the specific sequence and macrocyclization strategy are non-trivially intertwined [2]. Consequently, substituting this compound with a linear analog, a disulfide-bridged variant, or a different macrocyclic scaffold lacking the precise N-methylation and side-chain modifications would predictably ablate binding affinity (IC50 shifts by orders of magnitude) and invalidate any pharmacokinetic or pharmacodynamic conclusions derived from studies using the authentic molecule [3]. Furthermore, BMS-986189 has been validated in clinical trial settings (NCT02739373), meaning that any deviation from its exact composition introduces uncharacterized variables that compromise reproducibility and translational relevance [4].

Quantitative Differentiation Evidence for BMS-986189 (Macrocyclic Thioether Peptide) Against Closest Analogs


In Vitro PD-L1 Binding Affinity: BMS-986189 vs. Linear and Disulfide-Bridged Analogs

BMS-986189 demonstrates an IC50 of 1.03 nM for PD-L1 inhibition [1]. While head-to-head data with all specific analogs is limited in the public domain, class-level inference from macrocyclic peptide SAR studies indicates that linear peptide counterparts of similar length exhibit negligible binding (IC50 > 10 µM), and disulfide-bridged variants are 100- to 1000-fold less potent due to conformational flexibility and proteolytic susceptibility [2]. The rigid 45-membered thioether ring of BMS-986189 is essential for achieving sub-nanomolar affinity.

Immuno-oncology PD-1/PD-L1 checkpoint inhibition Macrocyclic peptide therapeutics

Manufacturing Scalability: BMS-986189 vs. First-Generation Macrocyclic Peptide Synthesis

The optimized SPPS and purification protocol for BMS-986189 achieved a 28-fold yield increase relative to the initial synthetic route, enabling the production of >60 grams of target peptide [1]. This quantitative improvement in manufacturing efficiency is critical for procurement decisions, as it ensures batch-to-batch consistency and availability at research scales. Unoptimized macrocyclic peptides often suffer from low yields (<1%) and high impurity profiles, rendering them impractical for in vivo studies.

Solid-phase peptide synthesis (SPPS) Process chemistry Macrocyclization

Clinical Translation Milestone: BMS-986189 vs. Preclinical Macrocyclic Peptides

BMS-986189 successfully completed a Phase I clinical trial (NCT02739373) evaluating safety, tolerability, and pharmacokinetics in healthy volunteers [1]. This is a crucial differentiator from the vast majority of macrocyclic peptide inhibitors, which remain confined to preclinical testing due to poor ADME properties or synthetic intractability. The progression to human studies provides a validated baseline of safety and exposure parameters that are absent for untested analogs.

Phase I clinical trial Pharmacokinetics Immunotherapy

Physicochemical Identity: BMS-986189 vs. Disulfide-Bridged Macrocyclic Peptide (CAS 1629665-96-8)

BMS-986189 is explicitly characterized as a thioether-bridged macrocycle (Tyr1-Cys15), not a disulfide [1]. This is a critical structural distinction: thioether linkages are chemically inert under reducing conditions (e.g., intracellular glutathione), whereas disulfide bonds undergo rapid reduction and scrambling, leading to loss of bioactive conformation. The molecular formula C91H131N21O21S and weight 1887.2 g/mol are definitive [2]. A commonly mis-associated sequence with the same CAS number features a Met1-Cys15 disulfide bridge, which is structurally and functionally distinct [3].

Peptide stability Thioether bridge Structural integrity

Optimal Research and Industrial Application Scenarios for BMS-986189 (Macrocyclic PD-L1 Inhibitor)


In Vivo Validation of PD-1/PD-L1 Blockade in Syngeneic Tumor Models

Given its validated sub-nanomolar IC50 (1.03 nM) and clinical translation status, BMS-986189 is ideally suited for preclinical in vivo studies requiring sustained PD-L1 target engagement. Unlike antibodies with long half-lives, this macrocyclic peptide's shorter pharmacokinetic profile allows for precise temporal control of checkpoint inhibition, making it valuable for mechanistic studies of immune cell dynamics and combination therapy sequencing [1][2]. Its thioether bridge ensures stability in the reducing tumor microenvironment, a key advantage over disulfide-cyclized peptides [3].

Cell-Based PD-L1 Occupancy and Functional Rescue Assays

For cell-based assays (e.g., mixed lymphocyte reactions or PD-L1-expressing tumor cell co-cultures with T cells), BMS-986189 provides a defined, potent, and readily soluble inhibitor for dose-response analyses. Its small molecule-like characteristics (relative to antibodies) facilitate accurate quantitation of PD-L1 occupancy and functional rescue of T-cell effector functions (e.g., IFN-γ secretion, cytotoxicity) [1]. The optimized synthetic route ensures batch consistency, a critical requirement for reproducible cell-based pharmacodynamics studies .

Benchmarking PD-L1 Inhibitor Potency in High-Throughput Screening (HTS) Assays

BMS-986189 serves as a high-quality positive control for HTS campaigns seeking novel PD-1/PD-L1 small molecule or peptidomimetic inhibitors. Its IC50 of 1.03 nM provides a stringent benchmark for hit-to-lead progression [1]. The 28-fold yield improvement in its synthesis ensures that sufficient quantities of this control can be procured at reasonable cost for large-scale screening operations, avoiding the batch-to-batch variability that plagues less-characterized peptide controls .

Pharmacokinetic and Biodistribution Studies of Macrocyclic Peptides

As a clinically evaluated macrocyclic peptide, BMS-986189 provides a validated scaffold for studying the pharmacokinetics (PK) and biodistribution of this emerging therapeutic class. Researchers can use BMS-986189 to establish baseline PK parameters (e.g., clearance, volume of distribution, half-life) for 45-membered thioether macrocycles, informing the design of next-generation analogs with improved ADME properties [2][4]. Its known human PK data from Phase I studies offers a translational bridge from preclinical models to human dosing projections [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986189

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.